molecular formula C44H84NO8P B1670884 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine CAS No. 4235-95-4

1,2-Dioleoyl-sn-Glycero-3-Phosphocholine

Cat. No. B1670884
CAS RN: 4235-95-4
M. Wt: 786.1 g/mol
InChI Key: SNKAWJBJQDLSFF-NVKMUCNASA-N
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Description

DOPC is an unsaturated phospholipid . It is commonly used alone, or with other components, in the generation of micelles, liposomes, and other types of artificial membranes .


Synthesis Analysis

DOPC is a synthetic (organic) compound . It is used for the reconstitution of proteoliposome (PL) and has also been used in the preparation of lipid vesicles .


Molecular Structure Analysis

The molecular formula of DOPC is C44H84NO8P . It is a phospholipid containing the unsaturated long-chain (18:1) oleic acid inserted at the sn-1 and sn-2 positions .


Chemical Reactions Analysis

DOPC can undergo hydrolysis in high-temperature water at 175, 200, 225, and 350 °C to give oleic acid and a number of phosphorus-containing products . The hydrolysis is catalyzed by oleic and phosphoric acids, which are also reaction products .


Physical And Chemical Properties Analysis

DOPC is a lyophilized powder . It is commonly used in the generation of micelles, liposomes, and other types of artificial membranes .

Scientific Research Applications

High-Temperature Water Reactions

DOPC has been studied for its behavior in high-temperature water ranging from 175 to 350 °C . It hydrolyzes to give oleic acid and a number of phosphorus-containing products . This research can provide insights into the stability and decomposition of DOPC under extreme conditions .

Liposome Preparation

DOPC is commonly used in the preparation of liposomes . Liposomes are nanoscale vesicles consisting of lipid bilayers, which are widely used for clinical drug delivery systems (DDS) . The lipid composition of an intact liposome is a significant factor that directly affects its characteristics and functions .

Drug Delivery

DOPC is used in liposome preparation to deliver drugs into the body . The liposomes can encapsulate hydrophilic or hydrophobic active drugs , increasing drug efficacy by protecting them from inactivation or elimination from the body .

Lipid Bilayer Generation

DOPC is used along with 1,2-dihexadecanoyl-sn-glycero-3-phosphocholine (DPPC) for lipid bilayer generation . These lipid bilayers are crucial for the structure and function of cells.

Phospholipid Composition Analysis

DOPC is used in the quantitative lipid composition characterization of intact liposomes via 31P nuclear magnetic resonance spectroscopy . This method provides a sensitive and non-destructive approach to analyze the lipid composition of liposomes .

Proteoliposome Reconstitution

DOPC has been used for the reconstitution of proteoliposomes . Proteoliposomes are liposomes that have proteins embedded in their lipid bilayer. They are used in the study of membrane proteins and for drug delivery .

Future Directions

DOPC has been examined in high-temperature water, which led to the formation of oleic acid and a number of phosphorus-containing products . This suggests potential future directions for research into the behavior of DOPC under various conditions .

properties

IUPAC Name

[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/b22-20-,23-21-/t42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKAWJBJQDLSFF-NVKMUCNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H84NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101274283
Record name 1,2-Dioleoyl-sn-glycero-3-phosphocholine
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Molecular Weight

786.1 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Solid; [Aldrich MSDS], Solid
Record name Dioleoyl lecithin
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Record name PC(18:1(9Z)/18:1(9Z))
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Product Name

1,2-Dioleoyl-sn-Glycero-3-Phosphocholine

CAS RN

4235-95-4
Record name 1,2-Dioleoyl-sn-glycero-3-phosphocholine
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Record name Dioleoyl lecithin
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Record name 1,2-Dioleoyl-sn-glycero-3-phosphocholine
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Record name [R-(Z,Z)]-(7-oleoyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacos-18-enyl)trimethylammonium 4-oxide
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Record name 1,2-DIOLEOYL-SN-GLYCERO-3-PHOSPHOCHOLINE
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Record name PC(18:1(9Z)/18:1(9Z))
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine has the molecular formula C44H84NO8P and a molecular weight of 786.11 g/mol.

A: Yes, various studies utilize spectroscopic techniques to analyze DOPC. For example, Fourier transform infrared spectroscopy (FTIR) has been used to investigate the interaction of DOPC with compounds like fluoxetine [] and protamine sulfate [], providing insights into conformational changes within the bilayer structure.

A: DOPC exhibits good miscibility with a variety of other lipids, making it a versatile component in model membrane studies. It is frequently used in combination with lipids like DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine), cholesterol, and DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) to mimic the complexity of natural cell membranes. [, , ]

A: The inclusion of cholesterol in DOPC liposomes generally enhances their stability and reduces passive leakage of encapsulated molecules. [] Higher cholesterol content typically leads to a decrease in membrane fluidity and a more tightly packed bilayer structure, hindering the diffusion of encapsulated substances.

A: Research using Quartz Crystal Microbalance with Dissipation (QCM-D) and Atomic Force Microscopy (AFM) has shown that DOPC adsorption and vesicle formation is influenced by surface properties. While a hydrated DOPC bilayer readily forms on silica, vesicle adsorption patterns differ on gold, trimethylsilyl cellulose, and regenerated cellulose surfaces, highlighting the role of surface characteristics in DOPC self-assembly. []

ANone: DOPC is a common choice for model membrane systems due to its ability to form stable, fluid bilayers that resemble the liquid-disordered phase found in natural cell membranes. This fluidity is attributed to the presence of unsaturated double bonds in its oleoyl chains.

A: DOPC, being a lipid with a low melting transition temperature, typically promotes the formation of the liquid-disordered (Ld) phase in mixed lipid systems. The presence of cholesterol can further modulate the phase behavior, leading to the coexistence of Ld and liquid-ordered (Lo) phases, mimicking the complex lateral organization observed in natural cell membranes. [, ]

A: Research indicates that the presence of DOPC can influence the activity of antimicrobial peptides like melittin. While melittin induces kinetic defects in both DOPC and DLPC (1,2-dilauroyl-sn-glycero-3-phosphocholine) bilayers, the rate of defect development is faster in DLPC, suggesting a potential link between membrane fluidity and peptide activity. Interestingly, the addition of cholesterol to DOPC bilayers initially suppresses defect kinetics, although this effect diminishes with prolonged incubation. []

A: Yes, electrochemical techniques like Electrochemical Impedance Spectroscopy (EIS) have proven valuable in studying drug-membrane interactions. For instance, EIS has been successfully employed to investigate the interaction of miltefosine, an antileishmanial drug, with DOPC-containing model membranes. This technique allows for label-free, sensitive monitoring of changes in membrane properties, such as resistance and capacitance, upon drug interaction. []

ANone: The presence of DOPC, due to its unsaturated nature, generally contributes to a lower bending rigidity of lipid bilayers compared to saturated lipids. This enhanced flexibility can have implications for membrane curvature and vesicle formation.

ANone: DOPC, by contributing to membrane fluidity, can enhance the permeability of lipid bilayers, allowing for easier passage of small molecules. This property is essential for the function of cell membranes, facilitating the transport of nutrients and signaling molecules.

A: Yes, DOPC is a biocompatible lipid commonly employed in the formulation of liposomes for drug delivery applications. Its ability to form stable vesicles, combined with its biodegradability, makes it a suitable candidate for encapsulating and delivering therapeutic agents. [, ]

ANone: The properties of DOPC liposomes can be tailored by incorporating other lipids, such as cholesterol or charged lipids, or by conjugating targeting moieties to their surface. These modifications can alter their stability, circulation time, and cellular uptake, ultimately influencing drug delivery efficiency.

ANone: DOPC, due to its fluid nature, can influence the release profile of encapsulated drugs from liposomes. The rate of drug release can be modulated by adjusting the DOPC content, incorporating other lipids, or modifying the liposome surface properties.

A: Yes, computational chemistry plays a crucial role in understanding DOPC membrane behavior. Molecular dynamics (MD) simulations, employing both atomistic and coarse-grained models, provide valuable insights into the structural dynamics, interactions with other molecules, and overall properties of DOPC bilayers. [, , ]

ANone: Coarse-grained models offer computational efficiency, enabling the simulation of larger systems and longer timescales compared to atomistic models. This advantage is particularly relevant for studying events like membrane fusion, vesicle formation, and the interaction of DOPC with large molecules like proteins and polymers.

A: DOPC plays a crucial role in reconstituting the cGMP cascade, a critical signaling pathway in vision. Researchers successfully incorporated rhodopsin, a light-sensitive protein, into partially polymerized bilayer membranes composed of DOPC and poly(1,2-bis(octadeca-2,4-dienoyl)phosphatidylcholine) (polyDENPC) []. This reconstitution allowed for the investigation of the cGMP cascade within a controlled membrane environment, highlighting the versatility of DOPC in mimicking biological systems.

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